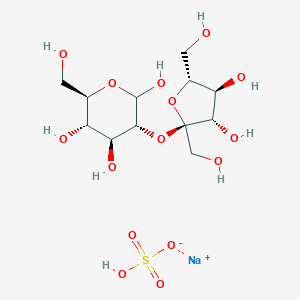![molecular formula C27H32N2O2 B232130 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine, also known as BPP, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. BPP belongs to the family of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine involves the inhibition of ACE, which leads to the reduction of angiotensin II levels. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine reduces blood pressure and improves vascular function. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also stimulates glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit various biochemical and physiological effects. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine reduces blood pressure, improves vascular function, stimulates glucose uptake in skeletal muscle cells, and induces apoptosis in cancer cells. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also reduces oxidative stress and inflammation, which are associated with various diseases such as hypertension, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has several advantages for lab experiments. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is a synthetic compound that can be easily synthesized in large quantities. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is also stable and can be stored for long periods without degradation. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been extensively studied, and its pharmacological activities are well-established. However, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine also has some limitations for lab experiments. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is a relatively complex molecule, and its synthesis requires specialized equipment and expertise. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine. One direction is to investigate the potential use of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine in the treatment of other diseases such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases. Another direction is to investigate the structure-activity relationship of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine and its analogs to identify more potent and selective compounds. Moreover, the development of new synthetic methods for 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine and its analogs may also be a future direction. Finally, the use of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine as a tool for studying the biological pathways involved in hypertension, diabetes, and cancer may also be a future direction.
Métodos De Síntesis
The synthesis of 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine involves the reaction between 1-(3-aminopropyl)-4-methylpiperazine and 2-(benzyloxy)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been extensively studied for its potential use in the treatment of various diseases such as hypertension, diabetes, and cancer. 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit antihypertensive activity by inhibiting the angiotensin-converting enzyme (ACE). 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has also been found to exhibit antidiabetic activity by stimulating glucose uptake in skeletal muscle cells. Moreover, 1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C27H32N2O2 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
1-methyl-4-[3-phenyl-3-(2-phenylmethoxyphenoxy)propyl]piperazine |
InChI |
InChI=1S/C27H32N2O2/c1-28-18-20-29(21-19-28)17-16-25(24-12-6-3-7-13-24)31-27-15-9-8-14-26(27)30-22-23-10-4-2-5-11-23/h2-15,25H,16-22H2,1H3 |
Clave InChI |
VLFRFTIUJYIZDW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)


![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
